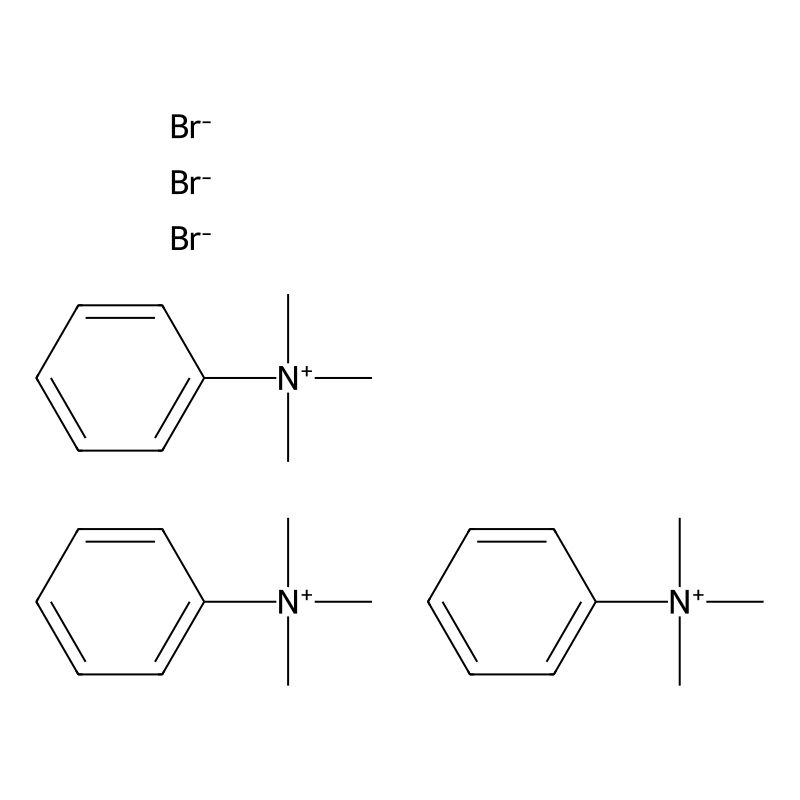

Phenyltrimethylammonium tribromide

Content Navigation

- 1. General Information

- 2. Phenyltrimethylammonium Tribromide: A Stable, Solid Brominating Agent for Controlled Synthesis

- 3. Procurement Alert: Why Phenyltrimethylammonium Tribromide is Not Interchangeable with Other Brominating Agents

- 4. Quantitative Evidence: Process and Selectivity Advantages of Phenyltrimethylammonium Tribromide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phenyltrimethylammonium tribromide (PTAT), CAS 4207-56-1, is a stable, crystalline, orange-red solid that functions as a controlled and selective electrophilic brominating agent. It serves as a significantly safer and more manageable alternative to hazardous liquid bromine, providing precise stoichiometry and simplifying handling in both laboratory and scaled-up industrial processes. Its primary utility lies in the high-yield bromination of ketones, phenols, and other activated aromatic systems, as well as addition reactions to unsaturated compounds, making it a key reagent in the synthesis of pharmaceutical and agrochemical intermediates.

References

- [1] S. S. Bari et al., "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst", Journal of Chemical Research, 2008.

- [2] G. S. Coumbarides et al., "Selective α-Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide: 2-Bromoacetyl-6-Methoxynaphthalene and 2,2-Dibromoacetyl-6-Methoxynaphthalene", Organic Syntheses, Coll. Vol. 10, p.161 (2004); Vol. 79, p.116 (2002).

- [5] Marquet, A., & Jacques, J. (1962). Recherches sur la stéréochimie des halocétones α. VI. — Halogénation sélective des cétones gem-disubstituées en α. Bulletin de la Société Chimique de France, 1, 90-96.

- [9] Chem-Impex International, "Trimethylphenylammonium tribromide Product Information".

- [18] A. S. Kumbhar et al., "SIDE CHAIN BROMINATION OF 3, 4-DIHYDROPYRIMIDINES USING PHENYLTRIMRTHYLAMMONIUM TRIBROMIDE", Rasayan J. Chem., Vol.2, No.2 (2009), 351-355.

Substituting Phenyltrimethylammonium tribromide (PTAT) with seemingly similar reagents like N-Bromosuccinimide (NBS), pyridinium tribromide, or even liquid bromine can lead to significant process failures and undesirable product profiles. While NBS can be effective, it often requires catalysts or harsher conditions and can lead to different selectivity, especially in complex substrates. Other quaternary ammonium tribromides possess different cation structures, altering their solubility in key organic solvents and modifying their reactivity, which impacts process compatibility. Liquid bromine, the crudest alternative, introduces severe handling hazards and frequently causes over-bromination and the formation of difficult-to-remove byproducts, increasing purification costs and compromising final product purity. Therefore, specifying PTAT is critical for processes optimized for its unique solubility, mild reaction profile, and predictable selectivity.

References

- [4] M. M. Heravi et al., "One-Pot Synthesis of ω-Bromoesters From Aromatic Aldehydes and Diols Using Phenyltrimethylammonium Tribromide", J. Chem. Res., 2009, 677-679.

- [16] S. Adhikari, S. C. Roy, "A new, efficient and highly selective brominating agent for mono bromination of active methylene compounds and enamines under mild reaction condition", RSC Advances, 2015, 5(11), 8195-8202.

- [28] M. K. Chaudhuri, A. T. Khan, B. K. Patel, D. Dey, W. Kharmawphlang, T. R. Lakshmiprabha, & G. C. Mandal, "An Environmentally Benign Synthesis of Organic Ammonium Tribromides (OATB) and Bromination of Selected Organic Substrates by Tetrabutylammonium Tribromide (TBATB)", Tetrahedron Letters, 39(45), 8163–8166 (1998).

Superior Handling and Safety Profile vs. Liquid Bromine

Phenyltrimethylammonium tribromide (PTAT) is a stable, non-volatile crystalline solid with a melting point of 110-115 °C, making it significantly easier and safer to handle, weigh, and dispense compared to liquid bromine. Liquid bromine is highly volatile, toxic, and corrosive, requiring specialized handling procedures and equipment to manage its hazardous fumes and high reactivity. The use of solid PTAT avoids these extensive safety measures, reduces the risk of runaway reactions and over-bromination, and simplifies stoichiometry control, which is critical for process reproducibility and worker safety.

| Evidence Dimension | Physical State and Handling Characteristics |

| Target Compound Data | Stable, crystalline solid |

| Comparator Or Baseline | Liquid Bromine (Br₂): Highly volatile, fuming, corrosive liquid |

| Quantified Difference | Qualitative but critical difference in physical state, eliminating inhalation hazards and simplifying transfer/dosing operations. |

| Conditions | Standard laboratory and industrial handling conditions |

This directly reduces engineering control costs, improves operator safety, and ensures more accurate and reproducible process outcomes by simplifying reagent addition.

High-Yield α-Bromination of Ketones Without Side-Product Formation

In the α-bromination of aralkyl ketones, a critical step in many pharmaceutical syntheses, Phenyltrimethylammonium tribromide (PTAT) demonstrates high efficiency and selectivity. For example, the bromination of 2-acetyl-6-methoxynaphthalene with one equivalent of PTAT in anhydrous THF cleanly yields the mono-bromo product in 90-95% yield. In contrast, using elemental bromine for similar reactions can lead to the formation of side-products, including di-brominated species, which complicates purification. PTAT's controlled delivery of bromine under mild conditions prevents such over-reactions.

| Evidence Dimension | Isolated Yield of α-Bromo Ketone |

| Target Compound Data | 90-95% (for 2-Bromoacetyl-6-methoxynaphthalene) |

| Comparator Or Baseline | Elemental Bromine (Br₂): Prone to forming side-products if not carefully controlled. |

| Quantified Difference | High and selective yield, avoiding common byproducts associated with liquid bromine. |

| Conditions | Substrate: 2-acetyl-6-methoxynaphthalene; Solvent: Anhydrous THF |

Higher, cleaner yields reduce the need for costly and time-consuming chromatographic purification, improving overall process efficiency and atom economy for producing key synthetic intermediates.

Process Compatibility: Excellent Solubility in Key Aprotic Solvents

Phenyltrimethylammonium tribromide (PTAT) exhibits excellent solubility in tetrahydrofuran (THF), a common and versatile solvent in organic synthesis, dissolving at a concentration of 630 g/L at 20°C. This high solubility allows for homogeneous reaction conditions, facilitating better mixing and heat transfer. In the same solvent, the byproduct of the reaction, phenyltrimethylammonium bromide, is practically insoluble (0.09 g/L). This stark difference in solubility provides a significant process advantage, as the byproduct precipitates from the reaction mixture, enabling its simple removal by filtration and greatly simplifying the product workup.

| Evidence Dimension | Solubility in Tetrahydrofuran (THF) at 20°C |

| Target Compound Data | PTAT (Reagent): 630 g/L |

| Comparator Or Baseline | Phenyltrimethylammonium bromide (Byproduct): 0.09 g/L |

| Quantified Difference | >7000-fold higher solubility for the reagent compared to the byproduct. |

| Conditions | Solvent: Tetrahydrofuran (THF); Temperature: 20°C |

This solubility differential enables a simple, non-chromatographic method for byproduct removal, reducing processing time and solvent waste associated with purification.

Workflows Demanding a Safer, Solid Alternative to Liquid Bromine

In environments with stringent safety protocols or where specialized ventilation for handling fuming liquids is unavailable, PTAT is the indicated choice. Its solid form eliminates the significant inhalation and corrosion risks associated with liquid bromine, making it suitable for educational labs, kilo-scale pilot plants, and manufacturing sites prioritizing process safety.

Synthesis of High-Purity α-Bromo Ketone Pharmaceutical Intermediates

For multi-step syntheses where purity of intermediates is paramount to the success of subsequent steps, PTAT provides a distinct advantage. Its ability to cleanly mono-brominate activated ketones with high selectivity and yield (e.g., 90-95%) minimizes the formation of di-brominated or other impurities, simplifying purification and ensuring a high-quality feed for downstream reactions.

Process Designs Leveraging Simplified Product Workup and Byproduct Removal

PTAT is the optimal reagent for processes designed for efficiency and minimal waste. Its high solubility in solvents like THF, coupled with the insolubility of its bromide byproduct, allows for a streamlined workup where the spent reagent is simply filtered off. This is particularly valuable in scaled-up syntheses where avoiding aqueous washes or column chromatography can significantly reduce cycle time and solvent consumption.

References

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive

Other CAS

General Manufacturing Information

Dates

2: Garmia D, Zaghouane-Boudiaf H, Ibbora CV. Preparation and characterization of new low cost adsorbent beads based on activated bentonite encapsulated with calcium alginate for removal of 2,4-dichlorophenol from aqueous medium. Int J Biol Macromol. 2018 Apr 12;115:257-265. doi: 10.1016/j.ijbiomac.2018.04.064. [Epub ahead of print] PubMed PMID: 29655888.

3: Gong X, Wang Y, Chen L. Enhanced emulsifying properties of wood-based cellulose nanocrystals as Pickering emulsion stabilizer. Carbohydr Polym. 2017 Aug 1;169:295-303. doi: 10.1016/j.carbpol.2017.04.024. Epub 2017 Apr 14. PubMed PMID: 28504148.

4: Jolin WC, Goyetche R, Carter K, Medina J, Vasudevan D, MacKay AA. Predicting Organic Cation Sorption Coefficients: Accounting for Competition from Sorbed Inorganic Cations Using a Simple Probe Molecule. Environ Sci Technol. 2017 Jun 6;51(11):6193-6201. doi: 10.1021/acs.est.7b01277. Epub 2017 May 10. PubMed PMID: 28459593.

5: Hahn RZ, Antunes MV, Costa Arnhold P, Andriguetti NB, Verza SG, Linden R. Determination of topiramate in dried blood spots using single-quadrupole gas chromatography-mass spectrometry after flash methylation with trimethylanilinium hydroxide. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Mar 1;1046:131-137. doi: 10.1016/j.jchromb.2017.01.047. Epub 2017 Feb 1. PubMed PMID: 28178597.

6: Jolin WC, Sullivan J, Vasudevan D, MacKay AA. Column Chromatography To Obtain Organic Cation Sorption Isotherms. Environ Sci Technol. 2016 Aug 2;50(15):8196-204. doi: 10.1021/acs.est.6b01733. Epub 2016 Jul 19. PubMed PMID: 27379799.

7: Uemura T, Yamaguchi M, Chatani N. Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. Angew Chem Int Ed Engl. 2016 Feb 24;55(9):3162-5. doi: 10.1002/anie.201511197. Epub 2016 Jan 28. PubMed PMID: 26821872.

8: Wang H, Zhao X, Meng W, Wang P, Wu F, Tang Z, Han X, Giesy JP. Cetyltrimethylammonium Bromide-Coated Fe₃O₄ Magnetic Nanoparticles for Analysis of 15 Trace Polycyclic Aromatic Hydrocarbons in Aquatic Environments by Ultraperformance, Liquid Chromatography With Fluorescence Detection. Anal Chem. 2015 Aug 4;87(15):7667-75. doi: 10.1021/acs.analchem.5b01077. Epub 2015 Jul 22. PubMed PMID: 26153060.

9: Berchel M, Le Gall T, Haelters JP, Lehn P, Montier T, Jaffrès PA. Cationic lipophosphoramidates containing a hydroxylated polar headgroup for improving gene delivery. Mol Pharm. 2015 Jun 1;12(6):1902-10. doi: 10.1021/mp500807k. Epub 2015 May 18. PubMed PMID: 25941755.

10: Dutta A, Singh N. Surfactant-modified bentonite clays: preparation, characterization, and atrazine removal. Environ Sci Pollut Res Int. 2015 Mar;22(5):3876-85. doi: 10.1007/s11356-014-3656-3. Epub 2014 Oct 3. PubMed PMID: 25273519.

11: King EB, Hartsock JJ, O'Leary SJ, Salt AN. Influence of cochleostomy and cochlear implant insertion on drug gradients following intratympanic application in Guinea pigs. Audiol Neurootol. 2013;18(5):307-16. doi: 10.1159/000353534. Epub 2013 Sep 5. PubMed PMID: 24008355; PubMed Central PMCID: PMC3872819.

12: Fraser D, DeRoo CS, Cody RB, Armitage RA. Characterization of blood in an encrustation on an African mask: spectroscopic and direct analysis in real time mass spectrometric identification of haem. Analyst. 2013 Aug 21;138(16):4470-4. doi: 10.1039/c3an00633f. Epub 2013 Jun 18. PubMed PMID: 23775114.

13: Salt AN, Hartsock JJ, Gill RM, Piu F, Plontke SK. Perilymph pharmacokinetics of markers and dexamethasone applied and sampled at the lateral semi-circular canal. J Assoc Res Otolaryngol. 2012 Dec;13(6):771-83. doi: 10.1007/s10162-012-0347-y. Epub 2012 Sep 12. PubMed PMID: 22968908; PubMed Central PMCID: PMC3505589.

14: Salt AN, King EB, Hartsock JJ, Gill RM, O'Leary SJ. Marker entry into vestibular perilymph via the stapes following applications to the round window niche of guinea pigs. Hear Res. 2012 Jan;283(1-2):14-23. doi: 10.1016/j.heares.2011.11.012. Epub 2011 Dec 8. PubMed PMID: 22178981; PubMed Central PMCID: PMC3277668.

15: Jaynes WF, Zartman RE. Aflatoxin toxicity reduction in feed by enhanced binding to surface-modified clay additives. Toxins (Basel). 2011 Jun;3(6):551-65. doi: 10.3390/toxins3060551. Epub 2011 Jun 10. PubMed PMID: 22069725; PubMed Central PMCID: PMC3202849.

16: Manzano E, Rodriguez-Simón LR, Navas N, Checa-Moreno R, Romero-Gámez M, Capitan-Vallvey LF. Study of the GC-MS determination of the palmitic-stearic acid ratio for the characterisation of drying oil in painting: La Encarnación by Alonso Cano as a case study. Talanta. 2011 May 30;84(4):1148-54. doi: 10.1016/j.talanta.2011.03.012. Epub 2011 Mar 16. PubMed PMID: 21530791.

17: Petrů K, Jáč P, Lužová V, Kuneš J, Polášek M. Determination of muscle relaxants pancuronium and vecuronium bromide by capillary electrophoresis with capacitively coupled contactless conductivity detection. Electrophoresis. 2011 Apr;32(8):890-5. doi: 10.1002/elps.201000456. Epub 2011 Mar 10. PubMed PMID: 21394728.

18: Amphaisri K, Palit M, Mallard G. Thermally assisted methylation and subsequent silylation of scheduled acids of chemical weapon convention for on-site analysis and its comparison with the other methods of methylation. J Chromatogr A. 2011 Feb 18;1218(7):972-80. doi: 10.1016/j.chroma.2010.12.065. Epub 2010 Dec 23. PubMed PMID: 21215410.

19: Trigo C, Koskinen WC, Celis R, Sadowsky MJ, Hermosín MC, Cornejo J. Bioavailability of organoclay formulations of atrazine in soil. J Agric Food Chem. 2010 Nov 24;58(22):11857-63. doi: 10.1021/jf102909y. Epub 2010 Oct 22. PubMed PMID: 20964437.

20: Jensen TJ, Vicente MG, Luguya R, Norton J, Fronczek FR, Smith KM. Effect of overall charge and charge distribution on cellular uptake, distribution and phototoxicity of cationic porphyrins in HEp2 cells. J Photochem Photobiol B. 2010 Aug 2;100(2):100-11. doi: 10.1016/j.jphotobiol.2010.05.007. Epub 2010 May 23. PubMed PMID: 20558079; PubMed Central PMCID: PMC3161426.